Iberdomide

描述

依贝多酰胺作为一种脑蛋白E3连接酶调节剂,与来那度胺或泊马度胺相比,具有更高的结合亲和力 。依贝多酰胺由百时美施贵宝公司开发,在各种癌症中显示出前景,并已在患有狼疮的人群中进行测试。

作用机制

依贝多酰胺的作用机制涉及与脑蛋白(CRBN)结合,导致诸如Aiolos和Ikaros等转录因子的蛋白酶体降解。这种降解会影响细胞增殖和免疫反应 。

生化分析

Biochemical Properties

Iberdomide plays a significant role in biochemical reactions. It interacts with cereblon, a substrate recognition protein in the E3-ligase ubiquitin complex . This compound modulates cereblon to induce ubiquitination and proteasome-dependent degradation of Ikaros and Aiolos , which are transcription factors affecting leukocyte development and autoimmunity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cereblon E3 ligase . This compound treatment induces significant target substrate degradation in tumors, including in immunomodulatory agent (IMiD)-refractory patients or those with low CRBN levels . This compound treatment also resulted in an increase in the relative percentage of proliferating (Ki67+) NK and T cells, demonstrating its immunostimulatory effects .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to cereblon with a higher affinity than lenalidomide or pomalidomide . This binding leads to the degradation of the transcription factors Ikaros and Aiolos . The degradation of these proteins results in antitumor and immunostimulatory activities .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant changes in its effects in laboratory settings. It demonstrates marked synergistic tumoricidal and immune-stimulatory effects in combination with proteasome inhibitors or anti-CD38 monoclonal antibodies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It predominantly undergoes oxidative metabolism mediated by cytochrome P450 (CYP) 3A4/5 . It does not notably inhibit or induce CYP enzymes .

Subcellular Localization

The subcellular localization of cereblon, the protein that this compound interacts with, varies according to cell type .

准备方法

合成路线: 依贝多酰胺可以通过特定的化学路线合成。不幸的是,详细的合成程序在公共领域并不容易获得。研究表明,其合成和药代动力学方面的研究已经展开 。

工业生产: 由于依贝多酰胺目前处于研究阶段,有关其大规模工业生产方法的信息有限。通常情况下,制药公司会优化生产流程,以确保可扩展性、成本效益和质量。

化学反应分析

反应性: 依贝多酰胺会发生各种化学反应,包括氧化、还原和取代反应。这些反应对其生物活性及治疗效果至关重要。

常用试剂和条件:氧化: 依贝多酰胺可以使用特定试剂氧化,以改变其结构。

还原: 还原反应可以改变官能团,从而影响其药理特性。

取代: 取代特定的基团可以增强选择性或提高溶解度。

主要产物: 这些反应产生的主要产物将取决于反应条件和起始原料。不幸的是,有关这些产物的详细信息并不广泛。

科学研究应用

依贝多酰胺的应用涵盖多个领域:

癌症研究: 研究其抗肿瘤特性和免疫刺激作用。

免疫调节: 了解其对免疫反应的影响。

自身免疫性疾病: 测试其在狼疮和其他自身免疫性疾病中的疗效。

相似化合物的比较

依贝多酰胺因其独特的结合亲和力和潜在的治疗应用而脱颖而出。虽然来那度胺和泊马度胺等类似化合物具有一些共同特征,但依贝多酰胺独特的特性使其成为进一步研究的令人兴奋的候选者。

生物活性

Iberdomide, a novel compound belonging to the class of cereblon (CRBN) modulators, has shown significant promise in the treatment of multiple myeloma (MM) and other hematological malignancies. This article explores its biological activity, focusing on its mechanisms of action, clinical efficacy, and immunomodulatory effects.

This compound operates primarily through its role as a cereblon E3 ligase modulator . By binding to cereblon, it enhances the degradation of specific target proteins involved in tumor cell survival and proliferation. Notably, it has demonstrated improved efficacy over previous immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide.

Key Mechanisms:

- Target Protein Degradation : this compound induces degradation of transcription factors such as Ikaros and Aiolos, which are crucial for MM cell proliferation and survival .

- Immune Modulation : It promotes T-cell activation and enhances natural killer (NK) cell activity, contributing to an overall boost in anti-tumor immunity .

Clinical Efficacy

This compound has been evaluated in various clinical trials, notably the phase 1/2 trial (CC-220-MM-001), which assessed its effectiveness in patients with relapsed or refractory MM.

Study Findings:

- Progression-Free Survival (PFS) : Patients treated with this compound exhibited a median PFS of approximately 10.9 months, comparable to those without CRBN dysregulation .

- Duration of Response (DOR) : The DOR was reported at 9.5 months for patients responding to this compound, indicating sustained therapeutic effects .

- Combination Therapy : When combined with dexamethasone, this compound showed enhanced clinical activity and manageable safety profiles, suggesting its potential as part of combination regimens in MM treatment .

Immunomodulatory Effects

This compound's impact on the immune system is particularly noteworthy. It has been shown to selectively rebalance immune pathways, which can be beneficial in conditions characterized by immune dysregulation.

Observations from Studies:

- Cytokine Modulation : Treatment with this compound resulted in decreased type I interferon activity and B-cell pathway activation while increasing interleukin-2 (IL-2) levels and regulatory T cells (Tregs) .

- T-cell Activation : The drug promotes a shift towards an activated/effector memory phenotype in T cells without inducing exhaustion, enhancing their anti-tumor capabilities .

Data Summary

The following table summarizes key clinical trial data regarding this compound:

| Parameter | Value |

|---|---|

| Median Progression-Free Survival (PFS) | 10.9 months |

| Median Duration of Response (DOR) | 9.5 months |

| Clinical Trial | CC-220-MM-001 |

| Combination Therapy | Dexamethasone |

| Immune Pathway Changes | Increased IL-2, Tregs; Decreased type I IFN |

Case Studies

Several case studies have highlighted the efficacy of this compound in real-world settings:

- Triple-Class Refractory Patient : A patient previously resistant to all classes of IMiDs showed significant improvement after treatment with this compound combined with dexamethasone, achieving a partial response that lasted several months.

- Patient with CRBN Dysregulation : In a cohort with known CRBN genetic dysregulation, patients still responded favorably to this compound, demonstrating its ability to overcome certain resistance mechanisms associated with traditional therapies .

属性

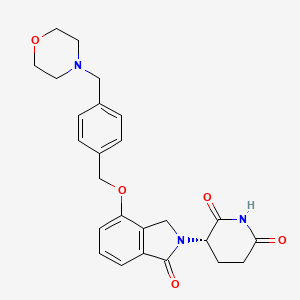

IUPAC Name |

(3S)-3-[7-[[4-(morpholin-4-ylmethyl)phenyl]methoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O5/c29-23-9-8-21(24(30)26-23)28-15-20-19(25(28)31)2-1-3-22(20)33-16-18-6-4-17(5-7-18)14-27-10-12-32-13-11-27/h1-7,21H,8-16H2,(H,26,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZOHGPZAQLIBH-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3OCC4=CC=C(C=C4)CN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1323403-33-3 | |

| Record name | Iberdomide [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1323403333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iberdomide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12101 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IBERDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V66F27X44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Iberdomide is a cereblon E3 ligase modulator (CELMoD®). It binds to cereblon (CRBN), a component of the CRL4CRBN E3 ubiquitin ligase complex. [, , , ]

A: Binding of this compound to CRBN alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins. [, , , ]

A: The primary targets of this compound are the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). [, , , ]

A: Degradation of Ikaros and Aiolos disrupts B and T lymphocyte function, leading to immunomodulatory effects. Specifically, this compound decreases peripheral CD19+ B lymphocytes and modestly reduces CD3+ T lymphocytes. [] It also impacts cytokine production, reducing lipopolysaccharide-stimulated proinflammatory cytokines (IL-1α, IL-1β) while increasing anti-CD3-stimulated IL-2 and interferon-γ. [] This suggests differential immunomodulatory effects on B and T lymphocytes.

A: While this compound shares the same targets as lenalidomide and pomalidomide (other IMiDs), it binds CRBN with higher affinity and induces faster and deeper degradation of Ikaros and Aiolos. [, ] This results in enhanced anti-proliferative, pro-apoptotic, and immune stimulatory activity. []

ANone: The molecular formula and weight information is not available in the provided research papers.

ANone: The provided research papers do not contain information on the spectroscopic characteristics of this compound.

ANone: The provided set of scientific papers doesn't include details on the material compatibility and stability of this compound.

A: this compound itself doesn't have catalytic properties. Instead, it acts as a molecular modulator, altering the activity of the CRBN E3 ligase complex. [, , , ]

A: While the provided papers don't detail specific computational studies, a study utilized a plasma concentration and ΔQTcF model to assess the potential for this compound to prolong the QT interval. [] The study found no clinically relevant QT prolongation liability.

ANone: The provided papers don't delve into specific structure-activity relationship studies involving modifications to the this compound molecule.

ANone: Information about this compound's stability under various conditions is not included in the provided research papers.

ANone: The research papers provided do not elaborate on formulation strategies for this compound.

ANone: The provided research articles primarily focus on the therapeutic potential and mechanism of action of this compound, without delving into specific SHE regulations and compliance details.

A: this compound is orally available with a terminal half-life of 9-13 hours after a single dose. [] A study in healthy subjects and patients with multiple myeloma found this compound exposure increased dose-proportionally and that hepatic impairment did not clinically impact its pharmacokinetics. [, ] this compound is metabolized into an active metabolite, M12. []

A: Preclinical data suggest this compound synergizes with daratumumab by enhancing both antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). [] This synergy is partly due to this compound-mediated upregulation of CD38 and MICA on myeloma cells. []

ANone: Researchers have used a variety of in vitro models, including:

- Cell lines: Multiple myeloma cell lines (e.g., MM1S, AMO-1, LP1, MOLP8, NCI-H929) were used to assess this compound's effects on cell viability, apoptosis, and protein degradation. [, , , ]

- Primary cells: CD19+ B cells from systemic lupus erythematosus (SLE) patients were used to study this compound's impact on B cell activation, differentiation, and immunoglobulin production. [, , ] Peripheral blood mononuclear cells (PBMCs) from healthy volunteers and SLE patients were used to evaluate this compound's effects on lymphocyte populations and cytokine production. [, ]

- Co-culture systems: Myeloma cells co-cultured with bone marrow stromal cells were used to mimic the tumor microenvironment and study the impact of this compound on myeloma cell proliferation. []

ANone: Researchers have employed several in vivo models, including:

- Mouse xenograft models: Human myeloma cell lines implanted in mice were used to assess this compound's antitumor activity alone and in combination with other agents. [, , ]

- Humanized mouse models: Mice engrafted with human PBMCs were used to evaluate this compound's impact on human immune responses and tumor growth. [, ]

ANone: Several clinical trials are investigating this compound's efficacy and safety in various diseases, including:

- Multiple Myeloma:

- Phase 1/2 CC-220-MM-001 study: Evaluated this compound plus dexamethasone in relapsed/refractory multiple myeloma (RRMM). []

- Phase 2 EMN26 study: Evaluated this compound as maintenance therapy after autologous stem-cell transplantation in newly diagnosed MM. []

- Phase 1/2 KID study: Investigates carfilzomib, this compound, and dexamethasone (KID) in newly diagnosed transplant-eligible MM. []

- Phase 3 EXCALIBER-RRMM study: Compares this compound, daratumumab, and dexamethasone (IberDd) versus daratumumab, bortezomib, and dexamethasone (DVd) in RRMM. []

- Systemic Lupus Erythematosus:

A: While this compound shows promise in overcoming resistance to other IMiDs, research suggests that mutations in CRBN could potentially lead to resistance. [] Specifically, mutations within the tri-tryptophan binding pocket and the neo-substrate binding area may abolish this compound's activity. []

A: Preclinical and clinical trials indicate that this compound is generally well-tolerated. [, ] The most common adverse events observed include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。